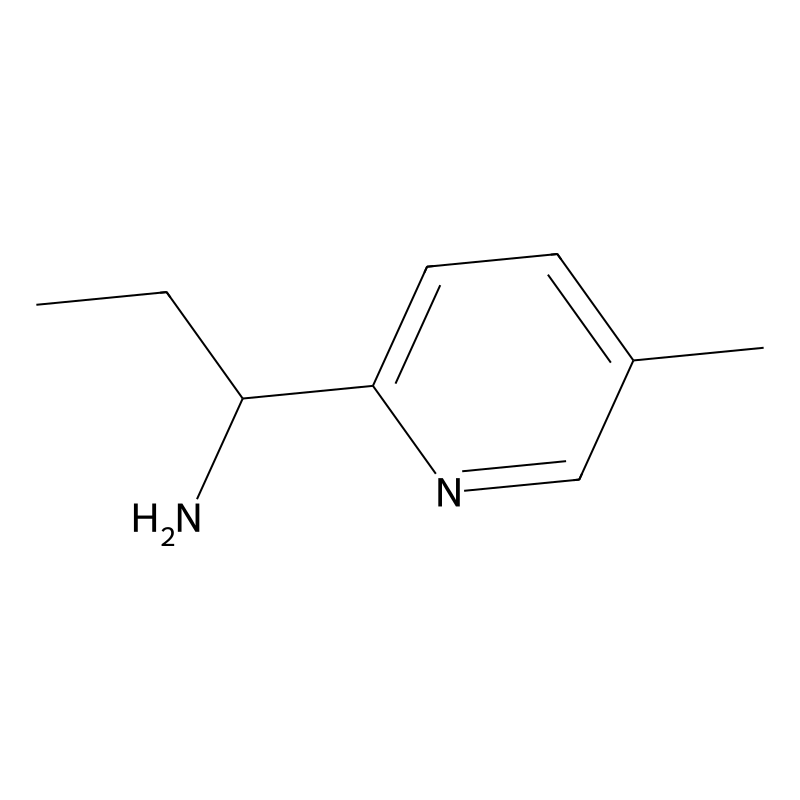1-(5-Methylpyridin-2-yl)propan-1-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
1-(5-Methylpyridin-2-yl)propan-1-amine is an organic compound characterized by the molecular formula C₉H₁₄N. This compound features a propan-1-amine structure with a 5-methylpyridin-2-yl substituent, which contributes to its unique chemical properties. The presence of the pyridine ring enhances its basicity and reactivity, making it a significant compound in various chemical and biological contexts.
- Oxidation: The amine group can be oxidized to form corresponding N-oxides or imines under certain conditions.
- Reduction: The compound can undergo reduction reactions, converting the amine to a secondary or tertiary amine.
- Substitution: Electrophilic substitution reactions may occur on the pyridine ring, allowing for further functionalization.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Electrophilic substitution often utilizes bromine or chlorine in the presence of a catalyst .
The biological activity of 1-(5-Methylpyridin-2-yl)propan-1-amine has been explored in various studies. It exhibits potential as a pharmacological agent due to its ability to interact with biological targets such as enzymes and receptors. The methyl group on the pyridine ring may enhance its lipophilicity, potentially improving membrane permeability and bioavailability. Furthermore, compounds with similar structures are often investigated for their neuropharmacological effects, suggesting that this compound may also exhibit central nervous system activity .
Several synthesis methods have been documented for 1-(5-Methylpyridin-2-yl)propan-1-amine:
- Direct Amination: This method involves the reaction of 5-methylpyridin-2-carboxaldehyde with propan-1-amine in the presence of a reducing agent.
- Reductive Amination: A common approach where ketones or aldehydes are reacted with amines under reducing conditions, often utilizing sodium borohydride or lithium aluminum hydride.
- Electrophilic Substitution: The methyl group on the pyridine can be substituted with various electrophiles, leading to diverse derivatives.
These methods vary in complexity and yield, with direct amination being favored for its simplicity and efficiency .
1-(5-Methylpyridin-2-yl)propan-1-amine finds applications across multiple fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drug compounds.
- Agrochemicals: Its derivatives are utilized in the formulation of pesticides and herbicides.
- Research: The compound is used in studies related to enzyme interactions and metabolic pathways.
Its unique structural features allow it to act as a versatile building block in synthetic organic chemistry .
Interaction studies involving 1-(5-Methylpyridin-2-yl)propan-1-amine focus on its binding affinity to various receptors and enzymes. Preliminary research indicates that it may interact with neurotransmitter systems, potentially influencing mood and cognition. In vitro studies have shown that similar compounds can modulate enzyme activity, suggesting that this compound may also possess therapeutic potential in treating neurological disorders .
Several compounds share structural similarities with 1-(5-Methylpyridin-2-yl)propan-1-amine, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(5-Methylpyridin-2-yl)propan-2-one | 1370027 | Contains a ketone group; different reactivity |
| 2-Methyl-1-(pyridin-2-yl)propan-1-amines | 58088–72–5 | Similar amine structure; different methyl position |
| (R)-2-Methyl-1-(pyridin–2–yl)propan–1–amine | 138175–25–4 | Chiral center; potential for different biological activity |
| (S)-2-Methyl–1-(pyridin–2–yl)propan–1–amine | 144852–18–6 | Chiral center; enantiomeric differences |
| 2,2-Dimethyl–1-(pyridin–2–yl)propan–1–amine | 2512232–83–4 | Additional methyl groups; altered properties |
The uniqueness of 1-(5-Methylpyridin-2-yl)propan-1-amines lies in its specific combination of functional groups and structural characteristics, which influence its reactivity and biological interactions compared to these similar compounds .








